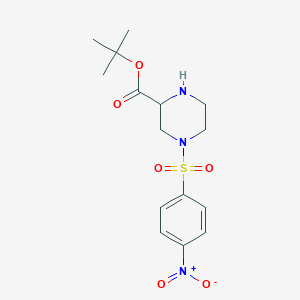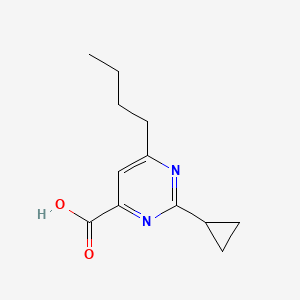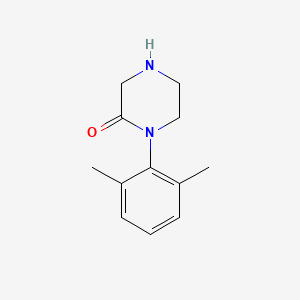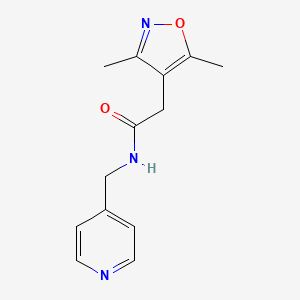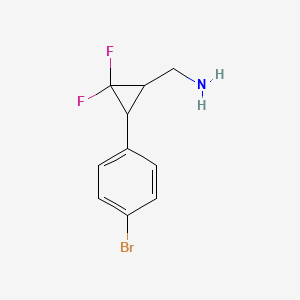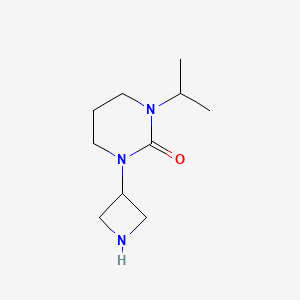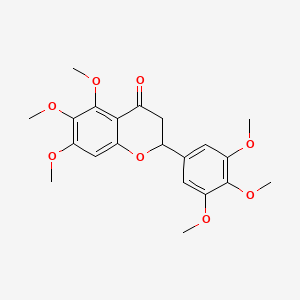![molecular formula C10H10O6 B14867150 2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B14867150.png)
2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid is an organic compound that features a benzo[d][1,3]dioxole moiety, which is a structural motif found in various bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid typically involves the reaction of 7-methoxybenzo[d][1,3]dioxole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-((7-Hydroxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid.
Reduction: 2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its bioactive benzo[d][1,3]dioxole moiety.
Mecanismo De Acción
The mechanism of action of 2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other bioactive compounds. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole-4,7-dicarboxylic acid: Another compound with a benzo[d][1,3]dioxole moiety, used in the synthesis of metal-organic frameworks.
Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: A compound with similar structural features, used in various organic synthesis applications.
Uniqueness
2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid is unique due to its specific substitution pattern and the presence of both a methoxy group and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H10O6 |
|---|---|
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
2-[(7-methoxy-1,3-benzodioxol-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C10H10O6/c1-13-7-2-6(14-4-9(11)12)3-8-10(7)16-5-15-8/h2-3H,4-5H2,1H3,(H,11,12) |
Clave InChI |
MRBYHKOXCMYJOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1OCO2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


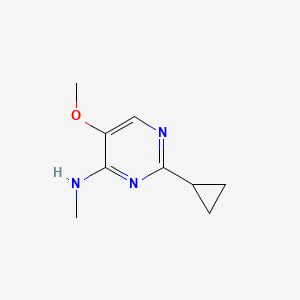
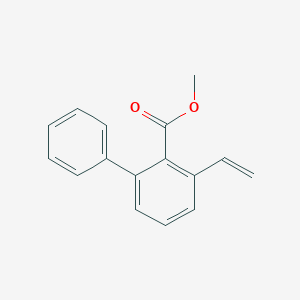
![Methyl 9-aminospiro[5.5]undecane-3-carboxylate](/img/structure/B14867081.png)
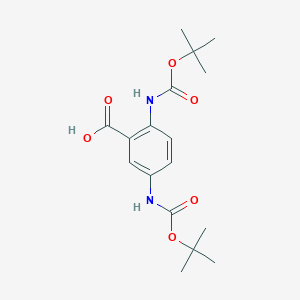
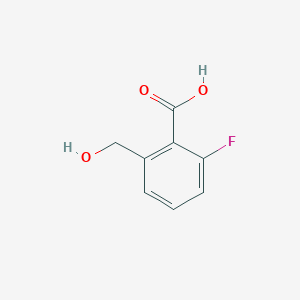
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14867098.png)
